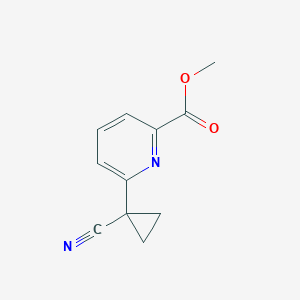

Methyl 6-(1-cyanocyclopropyl)picolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 6-(1-cyanocyclopropyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-10(14)8-3-2-4-9(13-8)11(7-12)5-6-11/h2-4H,5-6H2,1H3 |

InChI Key |

JGIKYKUETNGFDK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)C2(CC2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 6 1 Cyanocyclopropyl Picolinate

Development of Key Synthetic Routes to Methyl 6-(1-cyanocyclopropyl)picolinate

The construction of this compound can be approached through convergent or linear synthetic pathways. Key strategic considerations involve the sequence of introducing the cyanocyclopropyl moiety and forming the picolinate (B1231196) ester. One common strategy involves the initial synthesis of a functionalized picolinate ring, which is then elaborated with the cyanocyclopropyl group. An alternative approach involves coupling a pre-formed cyanocyclopropyl-containing fragment with a suitable pyridine (B92270) precursor.

Strategies for Picolinate Moiety Construction

The synthesis of the methyl picolinate framework is a well-established area of organic chemistry. General methods often begin with commercially available pyridine derivatives. For instance, 6-substituted picolinates can be prepared from starting materials like 2-amino-6-methylpyridine (B158447) or 6-methylpicolinic acid (lutidine). researchgate.net

A prevalent method for forming the methyl ester is the direct esterification of the corresponding picolinic acid using methanol (B129727) under acidic conditions. Alternatively, oxidative esterification of 6-hydroxymethyl picolinates or 6-formylpicolinates provides another route. For example, palladium-catalyzed oxidative esterification of 6-substituted benzyl (B1604629) alcohols can yield the corresponding methyl picolinate. chemicalbook.com A general procedure involves reacting the alcohol with a palladium catalyst and a base like potassium carbonate in methanol, which serves as both the reactant and the solvent. chemicalbook.com

The introduction of substituents at the 6-position can be achieved through various cross-coupling reactions on a 6-halopicolinate, such as Methyl 6-bromopicolinate. This intermediate serves as a versatile handle for introducing the desired cyanocyclopropyl group or a precursor that can be converted into it.

Methodologies for Cyanocyclopropyl Ring Formation and Incorporation

The formation of the 1-cyanocyclopropyl group is a significant synthetic challenge. Several methodologies have been developed for the construction of cyanocyclopropanes.

Nucleophilic Addition to Activated Alkenes: A common approach is the reaction of an α,β-unsaturated nitrile, such as 2-acrylonitrile, with a cyclopropanating agent. Sulfur ylides, like dimethylsulfoxonium ylide, are frequently used for this transformation.

Rearrangement Reactions: More advanced methods involve rearrangement of larger ring systems. For example, a novel one-pot sequence has been developed that converts prochiral cyclobutanones into cyanocyclopropanes. nih.gov This process involves an organocatalyzed asymmetric condensation followed by an intercepted Neber rearrangement, enabling a nitrogen insertion mechanism. nih.gov

A hypothetical synthetic route could involve the reaction of Methyl 6-vinylpicolinate with a cyanide source and a dihalomethane under phase-transfer catalysis to construct the cyanocyclopropyl ring directly onto the picolinate scaffold.

Stereoselective Synthesis of this compound and its Enantiomers

Since the C1 position of the cyclopropyl (B3062369) ring is a quaternary stereocenter, the development of stereoselective methods is crucial for accessing enantiomerically pure forms of this compound.

Asymmetric Approaches to the Cyanocyclopropyl Moiety

Achieving enantioselectivity in the synthesis of the cyanocyclopropyl group can be accomplished using several catalytic asymmetric methods.

One highly effective strategy is the use of chiral organocatalysts. For instance, the nitrogen insertion reaction into prochiral cyclobutanones can be rendered asymmetric by employing a chiral phosphoric acid (CPA) catalyst. nih.gov This method facilitates a highly enantioselective condensation, with the chirality being transferred stereospecifically during the subsequent rearrangement to the cyanocyclopropane product. nih.gov The choice of CPA catalyst has been shown to be critical for achieving high enantiomeric ratios. nih.gov

| Catalyst | Enantiomeric Ratio (er) |

| CPA 7a | 85:15 |

| CPA 7e | 91:9 |

| Table 1: Effect of Chiral Phosphoric Acid (CPA) Catalyst on Enantioselectivity in a Model Cyanocyclopropane Synthesis. Data sourced from a study on asymmetric nitrogen insertion. nih.gov |

Other asymmetric approaches include the cyclopropanation of alkenes using chiral catalysts or the enzymatic resolution of a racemic mixture of a cyanocyclopropane-containing intermediate.

Diastereoselective Control in Compound Synthesis

While this compound itself does not have diastereomers, diastereoselective control becomes paramount when it is used as an intermediate in the synthesis of more complex molecules with additional stereocenters. For example, if a subsequent reaction is performed on the picolinate ring or the cyano group, the existing stereocenter of the cyclopropyl moiety can influence the stereochemical outcome of the new center.

Methodologies like the Petasis reaction or Pomeranz–Fritsch–Bobbitt cyclization are known to proceed with high levels of diastereoselectivity, often guided by chiral auxiliaries or substrates. nih.govnih.govresearchgate.net In a hypothetical synthesis of a more complex drug target starting from an enantiomerically pure this compound, the diastereoselectivity of subsequent transformations would be critical. For example, the addition of a nucleophile to the picolinate ring could be directed by the bulky cyanocyclopropyl group, leading to a preferred diastereomer. The stereodivergent nature of certain reactions, such as the nitrogen insertion method which can be tuned to produce either cis- or trans-products, provides a powerful tool for accessing all possible stereoisomers of a target molecule. nih.gov

Optimization and Scalability of this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters and consideration of scalability factors.

Optimization studies typically focus on maximizing yield, minimizing reaction times, and ensuring high purity of the final product. This can involve screening different solvents, bases, temperatures, and catalyst loadings. For instance, in the synthesis of related picolinamide (B142947) derivatives, optimization of palladium-catalyzed coupling reactions was crucial for improving the efficiency of the synthesis. nih.gov

For scalability, several factors must be addressed:

Cost of Goods: Reagents and catalysts used must be cost-effective for large-scale production. Complex chiral ligands or expensive transition metals can make a process economically unviable.

Process Safety: Reactions that use hazardous reagents (e.g., highly reactive organometallics, toxic cyanide sources) or require extreme temperatures or pressures need rigorous safety protocols.

Purification: Chromatographic purification is often not feasible on a large scale. Therefore, the synthesis should be designed to produce a crude product of high purity that can be isolated by crystallization or distillation.

Robustness: The process must be robust and reproducible, giving consistent yields and quality across different batches.

A scalable synthesis of a related building block, (1-cyclopropyl)cyclopropylamine, was achieved by employing a Curtius degradation, a robust and scalable chemical transformation. nih.gov This highlights the importance of choosing well-established and reliable reactions for large-scale manufacturing.

| Parameter | Laboratory Scale | Process Scale |

| Purification | Column Chromatography | Crystallization / Distillation |

| Reagents | Specialized / Expensive | Cost-effective / Readily Available |

| Safety | Standard Fume Hood | Process Hazard Analysis (PHA) |

| Batch Size | Milligrams to Grams | Kilograms to Tons |

| Table 2: Comparison of Key Considerations for Laboratory vs. Scalable Synthesis. |

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the methyl ester, the nitrile, and the cyclopropyl ring, all attached to a pyridine core. These groups can undergo a variety of transformations, allowing for the synthesis of diverse derivatives.

Functional Group Modifications and Derivatization Strategies

The functional groups present in this compound offer several avenues for modification and derivatization. Key transformations include reactions of the ester, nitrile, and cyclopropyl moieties.

Ester Group Modifications:

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 6-(1-cyanocyclopropyl)picolinic acid. This transformation is a common first step in the synthesis of other derivatives, such as amides or other esters. The hydrolysis of picolinate esters can be catalyzed by metal ions. acs.org

Saponification (Base-Catalyzed Hydrolysis): Treatment with a base, such as sodium hydroxide, in a suitable solvent like methanol or water, followed by acidification, will yield the carboxylic acid.

Acid-Catalyzed Hydrolysis: Refluxing with an aqueous acid, such as hydrochloric acid, will also afford the carboxylic acid.

The resulting 6-(1-cyanocyclopropyl)picolinic acid can then be activated, for example by conversion to an acyl chloride or through the use of coupling agents, to react with various nucleophiles to form a range of derivatives.

Furthermore, the carboxylic acid can undergo decarboxylation, particularly upon heating. The decarboxylation of α-picolinic acids can proceed via the Hammick reaction in the presence of a carbonyl compound, leading to the formation of 2-pyridyl-carbinols. wikipedia.orgrsc.org

Nitrile Group Transformations:

The nitrile group is a versatile functional handle that can be converted into several other functionalities.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Selective hydrolysis to the amide, yielding Methyl 6-(1-carbamoylcyclopropyl)picolinate, can be achieved under controlled conditions. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine, Methyl 6-(1-(aminomethyl)cyclopropyl)picolinate, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This introduces a basic center and a site for further derivatization.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, although this is less common for aryl nitriles.

Cyclopropyl Ring Reactions:

The cyclopropyl ring, while generally stable, can undergo ring-opening reactions under certain conditions, particularly when activated by the adjacent nitrile and pyridine ring. Reactions of donor-acceptor cyclopropanes, which have structural similarities, can proceed via ring-opening pathways in the presence of nucleophiles or under thermal or photochemical conditions. researchgate.net

The following table summarizes key derivatization strategies for this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Methyl Ester | Hydrolysis | NaOH, H₂O/MeOH; then H₃O⁺ | Carboxylic Acid |

| Methyl Ester | Transesterification | R-OH, acid or base catalyst | Ester |

| Carboxylic Acid (from ester hydrolysis) | Amidation | SOCl₂, then R₂NH or Amide coupling agents (e.g., DCC, EDC) | Amide |

| Carboxylic Acid (from ester hydrolysis) | Decarboxylation | Heat | Des-carboxy pyridine |

| Nitrile | Hydrolysis (to Amide) | Controlled acid or base hydrolysis | Amide |

| Nitrile | Hydrolysis (to Carboxylic Acid) | Strong acid or base, heat | Carboxylic Acid |

| Nitrile | Reduction | LiAlH₄, Et₂O; or H₂, Pd/C | Primary Amine |

| Cyclopropyl Ring | Ring Opening | Strong nucleophiles, heat, or photolysis | Various |

Mechanistic Studies of Degradation Pathways

While specific mechanistic studies on the degradation of this compound are not extensively documented in the public domain, its degradation pathways can be inferred from the known chemistry of its constituent functional groups: the picolinate ester, the cyclopropyl nitrile, and the pyridine ring. The primary degradation routes are expected to be hydrolytic and photodegradative.

Hydrolytic Degradation:

The most probable degradation pathway in aqueous environments is the hydrolysis of the methyl ester bond to form 6-(1-cyanocyclopropyl)picolinic acid and methanol. This reaction can be catalyzed by acid or base. The degradation of polyesters, such as poly(lactic-co-glycolic acid), proceeds via the hydrolytic cleavage of ester bonds. mdpi.com Similarly, the hydrolysis of picolinate esters is a well-established reaction. acs.orgpsu.edu The presence of enzymes, such as esterases and lipases in biological systems, could also accelerate this process. nih.govmdpi.com

Further hydrolysis of the nitrile group to a carboxylic acid or an amide is also possible, which would lead to the formation of 6-(1-carboxycyclopropyl)picolinic acid or 6-(1-carbamoylcyclopropyl)picolinic acid, respectively.

Photodegradation:

Pyridine and its derivatives are known to be susceptible to photochemical degradation. researchgate.nettandfonline.comresearchgate.net The pyridine ring can absorb UV radiation, leading to the formation of reactive intermediates that can undergo further reactions, such as ring cleavage. The photodegradation of pyridine in the presence of photosensitizers like ZnO can lead to mineralization. espublisher.com The primary fate of atmospheric pyridine is likely photodegradation. researchgate.net Succinic acid has been identified as a major product of the UV photolysis of pyridine. nih.gov

The cyclopropyl ring could also be involved in photochemical reactions. The high strain energy of the three-membered ring makes it susceptible to ring-opening upon electronic excitation.

Thermal Degradation:

A proposed initial degradation pathway is illustrated below:

| Degradation Type | Initial Reaction | Primary Degradation Products |

| Hydrolytic | Ester Hydrolysis | 6-(1-cyanocyclopropyl)picolinic acid and Methanol |

| Photolytic | Pyridine Ring Excitation/Cleavage | Various smaller organic molecules (e.g., succinic acid) |

| Thermal | Decarboxylation/Isomerization | 2-(1-cyanocyclopropyl)pyridine and CO₂ (from the acid) |

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 6 1 Cyanocyclopropyl Picolinate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Methyl 6-(1-cyanocyclopropyl)picolinate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, as well as insights into the molecule's conformation.

Multi-dimensional NMR Techniques for Detailed Structural Assignment

To unambiguously assign the ¹H and ¹³C NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments would be utilized. These experiments reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the picolinate (B1231196) ring, this would show correlations between H3, H4, and H5, allowing for their sequential assignment. The cyclopropyl (B3062369) protons would also exhibit characteristic cross-peaks, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the pyridine (B92270) ring and the cyclopropyl group by linking them to their attached, and previously assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (2-3 bond) couplings between protons and carbons. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations would be expected between the methyl ester protons and the carbonyl carbon, as well as between the cyclopropyl protons and the nitrile carbon and the C6 of the pyridine ring.

Predicted NMR Data:

Based on data from analogous substituted picolinates and cyanocyclopropyl compounds, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~7.8-8.0 | ~125-127 |

| Pyridine-H4 | ~7.9-8.1 | ~138-140 |

| Pyridine-H5 | ~7.7-7.9 | ~124-126 |

| Pyridine-C2 | - | ~148-150 |

| Pyridine-C6 | - | ~158-160 |

| Cyclopropyl-CH₂ | ~1.5-1.8 (diastereotopic) | ~18-22 |

| Cyclopropyl-C(CN) | - | ~15-20 |

| -CN | - | ~120-125 |

| -COOCH₃ | ~3.9-4.0 | ~52-54 |

| -COOCH₃ | - | ~164-166 |

Conformational Analysis via NMR Spectroscopy

The relative orientation of the cyclopropyl ring and the methyl ester group with respect to the pyridine ring can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). A ¹H-¹H NOESY experiment detects through-space correlations between protons that are in close proximity.

NOE cross-peaks would be expected between the protons of the cyclopropyl ring and the H5 proton of the pyridine ring, providing evidence for their spatial relationship. The absence or presence of NOEs between the methyl ester protons and the H3 proton of the pyridine ring could help to determine the preferred conformation of the ester group (either s-cis or s-trans with respect to the pyridine nitrogen). The magnitude of the NOE signals can also provide semi-quantitative distance information, allowing for a more detailed conformational model to be built.

X-ray Crystallographic Studies of this compound and its Co-crystals

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination

A single-crystal X-ray diffraction study of this compound would reveal its exact molecular geometry. Based on the crystal structures of similar 6-substituted picolinates and cyanocyclopropyl-containing molecules, certain structural features can be anticipated. psu.edunih.gov

Predicted Crystallographic Data:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| C(pyridine)-C(ester) Bond Length | ~1.50-1.52 Å |

| C=O Bond Length | ~1.20-1.22 Å |

| C-O(ester) Bond Length | ~1.33-1.35 Å |

| C(pyridine)-C(cyclopropyl) Bond Length | ~1.48-1.50 Å |

| C-C(cyclopropyl) Bond Lengths | ~1.50-1.54 Å |

| C-CN Bond Length | ~1.45-1.47 Å |

| C≡N Bond Length | ~1.14-1.16 Å |

| Dihedral Angle (Pyridine Ring - Ester) | Likely to be close to planar |

| Dihedral Angle (Pyridine Ring - Cyclopropyl) | Variable, depending on packing forces |

Intermolecular Interactions in the Solid State

The packing of this compound molecules in the crystal lattice would be governed by various non-covalent interactions. The nitrile group and the ester carbonyl oxygen are potential hydrogen bond acceptors, which could interact with weak C-H donors from neighboring molecules.

Furthermore, π-π stacking interactions between the pyridine rings of adjacent molecules are likely to play a significant role in the crystal packing. cam.ac.uk The presence of the cyanocyclopropyl group could also lead to dipole-dipole interactions involving the nitrile moiety. Analysis of the crystal structure would reveal the nature and geometry of these interactions, which are crucial for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (IR and Raman) for Structural Features and Functional Groups of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound would be characterized by several distinct bands corresponding to its various functional moieties.

Cyano Group (-C≡N): A sharp and intense absorption band is expected in the IR spectrum in the region of 2220-2260 cm⁻¹ for the nitrile stretching vibration. researchgate.net This band is typically weaker in the Raman spectrum.

Ester Group (-COOCH₃): The carbonyl (C=O) stretch will give rise to a strong absorption in the IR spectrum, typically around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region.

Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl CH₂ groups are also anticipated to appear just above 3000 cm⁻¹. The ring breathing and deformation modes of the cyclopropane (B1198618) ring would be observed at lower frequencies.

Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| -C≡N | Stretching | 2220-2260 | Medium-Strong, Sharp | Weak-Medium |

| -COOCH₃ | C=O Stretching | 1720-1740 | Strong | Medium |

| C-O Stretching | 1100-1300 | Strong | Weak | |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 | Medium-Strong | Medium-Strong |

| C-H Stretching | 3000-3100 | Medium | Medium | |

| Cyclopropyl | C-H Stretching | 3000-3100 | Medium | Medium |

| Ring Deformation | 800-1000 | Medium | Medium |

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathway Analysis of this compound (beyond basic identification)

Advanced mass spectrometry (MS) serves as a powerful tool for the unequivocal structural confirmation of synthetic compounds, extending far beyond simple molecular weight determination. For this compound, techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for confirming its elemental composition and for elucidating its intrinsic structural characteristics through controlled fragmentation. While specific, detailed fragmentation studies for this exact molecule are not widely published, a comprehensive analysis of its fragmentation behavior can be postulated based on the well-established principles of mass spectrometry and the known fragmentation patterns of its constituent functional groups: the methyl picolinate core, the cyclopropyl ring, and the nitrile group.

Under typical electrospray ionization (ESI) or electron ionization (EI) conditions, this compound (m/z 216.09) is expected to undergo a series of predictable fragmentation reactions. The analysis of the resulting product ions in an MS/MS experiment provides a fragmentation fingerprint that is unique to the molecule's structure.

The primary fragmentation pathways are likely initiated by cleavage at the most labile bonds, influenced by charge localization on the pyridine nitrogen. Key predicted fragmentation reactions include:

Loss of the Methoxy (B1213986) Group: A common fragmentation pathway for methyl esters is the cleavage of the ester bond, leading to the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH), although the former is more common in EI-MS. A more probable pathway in ESI-MS involves the loss of the methyl group followed by carbon dioxide. However, the most straightforward initial fragmentation is the loss of the methoxy group, resulting in a prominent acylium ion.

Cleavage of the Cyclopropyl Moiety: The strained cyclopropyl ring is susceptible to opening and fragmentation. This can occur through various mechanisms, including the loss of the entire cyanocyclopropyl group or rearrangement followed by cleavage. Studies on similar cyclopropyl-containing heterocyclic systems have shown that ring-opening can be a key step in the fragmentation cascade. nih.gov

Expulsion of Small Neutral Molecules: The fragmentation cascade is also characterized by the loss of small, stable neutral molecules. For nitriles, the loss of hydrogen cyanide (HCN) is a characteristic fragmentation pathway. miamioh.eduwhitman.edu Similarly, the ester group can lead to the loss of carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) after initial cleavages.

A plausible fragmentation pathway, initiated by the protonated molecule [M+H]⁺ (m/z 217.10), would involve the initial loss of the methyl ester functionality, followed by cleavages around the cyclopropyl and nitrile groups. The pyridine ring itself is relatively stable, often remaining as the charged core in many of the larger fragments. Acyl picolinyl esters are known to provide excellent data for identifying acyl group structures through mass spectrometry. nih.gov

The detailed theoretical fragmentation pattern provides a basis for the structural confirmation of this compound and the identification of related impurities or metabolites in complex matrices.

Table 1: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion Description | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₃N₂O₂⁺ | 217.0972 |

| [M+Na]⁺ | C₁₂H₁₂N₂O₂Na⁺ | 239.0791 |

| [M+K]⁺ | C₁₂H₁₂N₂O₂K⁺ | 255.0530 |

Table 2: Postulated MS/MS Fragmentation Pathway for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Postulated Fragment Structure |

| 217.10 | 185.07 | CH₃OH (Methanol) | 6-(1-cyanocyclopropyl)picolinoyl cation |

| 217.10 | 158.09 | •COOCH₃ (Carbomethoxy radical) | [6-(1-cyanocyclopropyl)pyridine]⁺ |

| 185.07 | 157.08 | CO (Carbon Monoxide) | [Protonated 2-(1-cyanocyclopropyl)pyridine] |

| 158.09 | 131.07 | HCN (Hydrogen Cyanide) | [6-cyclopropylpyridine]⁺ |

| 157.08 | 130.06 | HCN (Hydrogen Cyanide) | [2-cyclopropylpyridine cation radical] |

| 131.07 | 104.05 | C₂H₃ (Vinyl radical) | [Pyridine]⁺ |

Theoretical and Computational Chemistry Studies on Methyl 6 1 Cyanocyclopropyl Picolinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of Methyl 6-(1-cyanocyclopropyl)picolinate at the atomic level. These calculations provide a foundational understanding of the molecule's electronic distribution and its inherent reactivity.

Molecular Orbitals and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical hardness. A larger energy gap generally implies higher stability and lower reactivity.

HOMO: The spatial distribution of the HOMO in this compound is primarily localized on the picolinate (B1231196) ring, suggesting this region is the most probable site for electrophilic attack.

LUMO: Conversely, the LUMO is predominantly situated over the cyanocyclopropyl moiety, indicating that this area is susceptible to nucleophilic attack.

Reactivity Indices: Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

| Parameter | Value (Arbitrary Units) | Description |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.6 eV | Represents the energy difference between the HOMO and LUMO, indicating chemical stability. |

| Chemical Hardness | 2.8 | A measure of resistance to change in electron distribution. |

| Electrophilicity Index | 1.5 | A measure of the molecule's ability to accept electrons. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. These regions are prone to electrophilic attack. In this compound, the nitrogen atom of the picolinate ring and the oxygen atoms of the ester group are expected to be electron-rich.

Blue Regions: Represent areas of positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These regions are susceptible to nucleophilic attack.

Green Regions: Denote areas of neutral or near-zero potential.

The MEP surface of this compound provides a visual guide to its reactive sites, complementing the predictions derived from frontier molecular orbital analysis.

Molecular Dynamics Simulations and Conformational Landscape

Molecular Dynamics (MD) simulations provide a dynamic perspective of this compound, allowing for the exploration of its conformational landscape and flexibility over time. These simulations model the atomic motions of the molecule, offering insights into its behavior in a simulated biological environment.

By simulating the molecule's movements, researchers can identify the most stable and frequently adopted conformations. This information is crucial for understanding how the molecule might interact with a biological target, as its shape and flexibility play a key role in molecular recognition. Analysis of the MD trajectories can reveal the range of motion of different parts of the molecule, such as the rotation of the cyanocyclopropyl group relative to the picolinate ring.

Molecular Docking and Recognition Studies with Potential Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific protein target.

Ligand-Protein Interaction Modeling

Molecular docking simulations of this compound with various protein targets can identify key interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between the hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues of the protein.

The specific interactions identified through docking studies provide a detailed picture of how this compound might bind to a biological target at the molecular level.

Binding Energy Calculations and Prediction of Binding Modes

The docking process also yields a scoring function that estimates the binding energy of the ligand-protein complex. A lower binding energy generally indicates a more stable and favorable interaction. By comparing the binding energies of different docking poses, the most probable binding mode can be predicted.

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gln61 |

| Janus Kinase 2 (JAK2) | -9.1 | Leu855, Gly935, Arg938 |

These predicted binding energies and interaction patterns are instrumental in prioritizing potential drug candidates for further experimental validation. The insights gained from these computational studies provide a solid foundation for the rational design of more potent and selective analogs of this compound.

Due to the highly specific nature of the query focusing on "this compound," publicly available research detailing its specific de novo design principles informed by computational analysis is not available at this time. Theoretical and computational chemistry studies are often conducted on scaffolds that are part of broader drug discovery programs and may not be individually published for each specific derivative.

The principles of de novo drug design, however, can be generally described. This process involves the computational construction of novel molecules with desired pharmacological properties. For a scaffold like this compound, this process would typically involve several key stages:

Scaffold Identification and Analysis: The core structure, in this case, the picolinate ring substituted with a cyanocyclopropyl group, would be identified as a "privileged scaffold." This term refers to molecular frameworks that are known to bind to multiple biological targets. Computational tools would be used to analyze its electronic properties, conformational flexibility, and potential interaction points (hydrogen bond donors/acceptors, hydrophobic regions).

Fragment-Based Growth: De novo design algorithms could then "grow" new functional groups from this central scaffold. This is often done by adding molecular fragments from a pre-existing library of chemical building blocks. The selection and placement of these fragments are guided by computational models that predict the binding affinity and other relevant properties of the resulting molecule to a specific biological target.

Structure-Based Design: If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based design techniques would be employed. This involves docking the this compound scaffold into the active site of the target and then computationally exploring modifications that could enhance binding interactions. For instance, the cyano group might be positioned to interact with a specific amino acid residue, and the software would suggest modifications to optimize this interaction.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model could be developed based on a set of known active molecules. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. The this compound scaffold would then be used as a template to design new molecules that fit this pharmacophore model.

Iterative Optimization: The computationally designed molecules would be synthesized and tested experimentally. The results of these tests would then be used to refine the computational models, leading to an iterative cycle of design, synthesis, and testing to optimize the desired properties.

While specific data tables and detailed research findings for this compound are not available in the public domain, the table below illustrates the type of data that would be generated and analyzed during a computational de novo design study of such a scaffold.

Table 1: Illustrative Computational Data for Scaffold Analysis

| Property | Predicted Value | Significance in De Novo Design |

|---|---|---|

| Molecular Weight | (Calculated) | Influences bioavailability and drug-likeness. |

| LogP | (Calculated) | Predicts lipophilicity and membrane permeability. |

| Polar Surface Area | (Calculated) | Affects solubility and transport properties. |

| Number of H-bond Donors | (Calculated) | Key for specific interactions with biological targets. |

| Number of H-bond Acceptors | (Calculated) | Key for specific interactions with biological targets. |

It is important to reiterate that the values in the table above are placeholders and would need to be calculated using quantum mechanics or molecular mechanics simulations for the actual this compound molecule. The insights gained from such calculations would be crucial in guiding the de novo design of new drug candidates based on this scaffold.

Structure Activity Relationship Sar and Derivative Chemistry of Methyl 6 1 Cyanocyclopropyl Picolinate

Design and Synthesis of Analogues and Derivatives of Methyl 6-(1-cyanocyclopropyl)picolinate

The design of analogues for a lead compound like this compound is guided by established medicinal chemistry principles. The goal is to systematically probe the chemical space around the core structure to identify modifications that enhance potency, selectivity, and pharmacokinetic properties. The synthesis of these analogues involves modifying its three primary components: the picolinate (B1231196) moiety, the cyanocyclopropyl ring, and the ester group.

The picolinate ring is a key structural feature, likely involved in binding to a biological target through hydrogen bonding via the nitrogen atom or pi-stacking interactions. Modifications aim to alter these interactions and explore the steric and electronic requirements of the binding pocket.

Bioisosteric Replacement: The pyridine (B92270) ring can be replaced with other five- or six-membered heterocycles to investigate the importance of the nitrogen's position and the ring's electronic nature. Bioisosteres such as pyrimidine, pyridazine, or even non-aromatic rings could be synthesized to assess their impact on activity. nih.govekb.eg For example, moving the nitrogen to the 3-position (nicotinate) or 4-position (isonicotinate) would significantly alter the vector of a potential hydrogen bond.

Substitution on the Ring: Introducing small substituents (e.g., fluoro, chloro, methyl, methoxy) at the available positions (3, 4, and 5) of the pyridine ring can probe for additional binding interactions. A fluorine atom, for instance, can modulate the pKa of the pyridine nitrogen and potentially form favorable interactions with the target protein. General methods for synthesizing such substituted methyl pyridine-carboxylates often start from appropriately substituted 2-aminopyridines or 2-picolines.

Table 1: Hypothetical SAR Data for Picolinate Moiety Modifications

| Compound | Modification | Hypothetical Relative Activity | Rationale for Design |

|---|---|---|---|

| Parent | 6-(1-cyanocyclopropyl)picolinate | 1.0 | Reference compound |

| Analogue 1a | Replacement with Pyrimidine-4-carboxylate | 0.7 | Assess impact of a second ring nitrogen |

| Analogue 1b | Replacement with Thiophene-2-carboxylate | 0.2 | Evaluate necessity of the pyridine nitrogen |

| Analogue 1c | Addition of 4-Fluoro group | 1.5 | Modulate ring electronics; potential H-bond |

| Analogue 1d | Addition of 4-Methyl group | 0.9 | Probe for steric tolerance |

The 1-cyanocyclopropyl group is a rigid, three-dimensional structure that holds the cyano group in a fixed spatial orientation. This moiety can act as a bioisosteric replacement for larger groups like a phenyl ring or a tert-butyl group, often improving metabolic stability and solubility. nih.gov

Cyano Group Modification: The nitrile (cyano) group is a potent electron-withdrawing group and a potential hydrogen bond acceptor. It can be replaced with other small, polar groups like an amide, a small heterocycle (e.g., oxazole), or a trifluoromethyl group to evaluate the electronic and steric requirements at this position.

Cyclopropyl (B3062369) Ring Analogues: The cyclopropane (B1198618) ring itself can be substituted with small groups like methyl or fluorine to introduce chirality and explore additional hydrophobic pockets. Alternatively, the ring size could be expanded to a cyclobutane (B1203170) or contracted to an epoxide to assess the impact of ring strain and conformational rigidity on activity.

The methyl ester is susceptible to hydrolysis by esterase enzymes in the body, which can be a metabolic liability or a useful feature for a prodrug. Modifying this group can significantly impact the compound's stability, solubility, and pharmacokinetic profile. researchgate.net

Alkyl Chain Variation: The methyl group can be replaced with larger or more complex alkyl groups (e.g., ethyl, isopropyl, tert-butyl). Increasing the steric bulk around the ester carbonyl can hinder enzymatic hydrolysis, thereby increasing the compound's half-life.

Functionalized Esters: Introducing polar groups into the ester, such as a methoxyethyl or an aminoethyl group, can enhance aqueous solubility. These modifications are a common strategy to improve the physicochemical properties of a drug candidate. The synthesis of these ester analogues is typically straightforward, involving the reaction of the corresponding picolinic acid with the desired alcohol under standard esterification conditions.

Table 2: Hypothetical SAR Data for Ester Group Variations

| Compound | Ester Group (R) | Hypothetical Relative Activity | Predicted Plasma Stability |

|---|---|---|---|

| Parent | -CH₃ (Methyl) | 1.0 | Moderate |

| Analogue 2a | -CH₂CH₃ (Ethyl) | 1.1 | Moderate-High |

| Analogue 2b | -CH(CH₃)₂ (Isopropyl) | 0.8 | High |

| Analogue 2c | -CH₂CH₂OCH₃ (Methoxyethyl) | 0.9 | Moderate |

Elucidation of Key Pharmacophoric Elements through SAR Analysis of this compound

A pharmacophore model describes the essential spatial arrangement of structural features that are responsible for a molecule's biological activity. mdpi.comnih.gov Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. SAR data from the analogues described above would be used to refine this model.

Hydrogen Bond Acceptors (HBA): The pyridine nitrogen and the ester carbonyl oxygen are prime candidates for acting as hydrogen bond acceptors. The activity of analogues where the nitrogen is removed or its basicity is altered (e.g., by adding electron-withdrawing groups) would confirm its role. mdpi.com

Hydrophobic Feature (HY): The cyclopropyl ring provides a defined hydrophobic element. The impact of its removal or replacement with a more flexible alkyl chain would highlight its importance in binding, likely through van der Waals interactions within a hydrophobic pocket of the target.

Dipole/H-Bonding Feature: The cyano group can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor. Comparing the activity of analogues where the cyano group is replaced by non-polar groups would clarify its contribution.

A refined pharmacophore model might consist of one HBA (pyridine nitrogen), a second HBA (ester carbonyl), and one hydrophobic feature (cyclopropyl ring), all held in a specific 3D arrangement.

Impact of Stereochemistry on Biological Activity Profiles of this compound Derivatives

Stereochemistry plays a critical role in the interaction between a drug and its biological target, as enzymes and receptors are themselves chiral. nih.govyoutube.com While the parent molecule, this compound, is achiral, the introduction of substituents onto the cyclopropyl ring would create stereocenters.

For instance, adding a methyl group to the 2-position of the cyclopropyl ring would result in two pairs of enantiomers (cis and trans diastereomers). It is highly probable that these stereoisomers would exhibit different biological activities. nih.govbiomedgrid.com One enantiomer (the eutomer) may fit perfectly into the binding site, leading to high potency, while its mirror image (the distomer) may bind poorly or not at all. researchgate.net Furthermore, the different isomers could have distinct pharmacokinetic profiles, being metabolized at different rates. nih.gov Therefore, if a substituted cyclopropyl analogue were identified as a promising lead, the synthesis and evaluation of individual stereoisomers would be a critical step in development.

Table 3: Hypothetical Activity of Stereoisomers of a Methylated Derivative

| Compound | Stereochemistry | Hypothetical Relative Activity | Rationale |

|---|---|---|---|

| Analogue 3a | (cis)-2-methyl (racemic) | 2.5 | Mixture of active and inactive isomers |

| Analogue 3b | (trans)-2-methyl (racemic) | 0.5 | Incorrect orientation of methyl group |

| Analogue 3c | (1R, 2S)-2-methyl | 5.0 | Eutomer - optimal fit in binding site |

| Analogue 3d | (1S, 2R)-2-methyl | <0.1 | Distomer - steric clash in binding site |

Prodrug Strategies and Chemical Modifications of this compound for Enhanced Target Engagement (academic design)

A prodrug is an inactive or less active compound that is converted into the active parent drug in the body. researchgate.net This strategy is often employed to overcome issues with solubility, stability, or targeted delivery. nih.govnih.gov The ester functionality in this compound makes it an excellent candidate for prodrug design.

Ester-Based Prodrugs: The methyl ester itself could be considered a prodrug if the active species is the corresponding carboxylic acid (Methyl 6-(1-cyanocyclopropyl)picolinic acid). The rate of in vivo hydrolysis to the active acid could be tuned by creating different esters (ethyl, propyl, etc.), as discussed in section 5.1.3. This approach can improve membrane permeability and oral absorption. mdpi.com

Carrier-Linked Prodrugs: For enhanced aqueous solubility, the parent carboxylic acid could be linked to a water-solubilizing promoiety, such as polyethylene (B3416737) glycol (PEG) or an amino acid, via an ester bond. nih.govmdpi.com This bond would be designed to be cleaved in vivo, releasing the active drug. For example, attaching an amino acid could also leverage specific amino acid transporters to improve absorption.

Targeted Delivery: In an academic context, one could envision attaching the picolinic acid to a larger molecule that targets a specific tissue or cell type. Upon reaching the target, an endogenous enzyme would cleave the ester bond, releasing the active drug locally and potentially reducing systemic side effects. This strategy requires a unique enzyme or physiological condition (e.g., pH) at the target site to trigger the release. researchgate.net

These academically designed strategies illustrate how the core structure of this compound can be chemically modified to create advanced therapeutic agents with improved pharmacokinetic profiles and enhanced target engagement.

Mechanistic Investigations of Methyl 6 1 Cyanocyclopropyl Picolinate S Biological Activity

Identification and Validation of Molecular Targets for Methyl 6-(1-cyanocyclopropyl)picolinate

The foundational step in understanding the biological effects of any compound is the identification of its molecular targets. These are the specific biomolecules, typically proteins such as enzymes or receptors, with which the compound interacts to elicit a cellular response.

Target Deconvolution Methodologies

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound. Several methodologies can be employed for this purpose, broadly categorized into affinity-based and activity-based approaches.

| Methodology | Principle | Potential Application for this compound |

| Affinity Chromatography | The compound is immobilized on a solid support. A cellular lysate is passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry. | A derivative of this compound with a linker for immobilization would be synthesized. |

| Drug Affinity Responsive Target Stability (DARTS) | This method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cellular lysates are treated with the compound and then subjected to limited proteolysis. The stabilized proteins are then identified. | This technique could be applied directly using this compound on cell lysates. |

| Thermal Proteome Profiling (TPP) | Based on the principle that ligand binding alters the thermal stability of a protein. Cells or lysates are heated to various temperatures in the presence and absence of the compound. The aggregated proteins are separated, and the soluble proteins are quantified by mass spectrometry to identify those stabilized by the compound. | TPP offers a powerful in-situ method to identify targets of this compound in a cellular context. |

Proteomic and Interactomic Profiling Studies

Proteomic and interactomic studies provide a broader view of the cellular pathways affected by a compound.

Proteomic profiling would involve treating cells with this compound and then using techniques like two-dimensional gel electrophoresis (2-DE) or quantitative mass spectrometry to identify changes in the expression levels of a wide range of proteins. This can provide clues about the cellular processes that are perturbed by the compound.

Interactomic profiling , on the other hand, focuses on identifying the protein-protein interaction networks that are altered by the compound. Techniques such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) could be used to see if the compound disrupts or enhances specific protein interactions, suggesting its site of action.

Enzymatic Inhibition Studies of this compound

If the molecular target of this compound is identified as an enzyme, the next step would be to characterize the nature of its inhibitory activity.

In Vitro Enzyme Assays and Kinetic Analysis

In vitro enzyme assays are conducted using the purified target enzyme, a substrate that produces a measurable signal (e.g., colorimetric or fluorescent), and varying concentrations of this compound. The rate of the enzymatic reaction is measured to determine the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Kinetic analysis is then performed to understand how the compound inhibits the enzyme. By measuring the reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. This analysis reveals whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into whether the compound binds to the enzyme's active site or an allosteric site.

| Kinetic Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |

| Vmax | The maximum rate of the enzymatic reaction. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

Irreversible vs. Reversible Inhibition Mechanisms

Further studies would be necessary to determine if the inhibition is reversible or irreversible.

Reversible inhibition is characterized by a rapid equilibrium between the enzyme and the inhibitor. The inhibitory effect can be overcome by increasing the substrate concentration (for competitive inhibitors) or by removing the inhibitor.

Irreversible inhibition occurs when the inhibitor forms a stable, often covalent, bond with the enzyme. This type of inhibition is time-dependent and cannot be easily reversed. Dialysis experiments can help distinguish between reversible and irreversible inhibitors.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis of this compound

If the identified molecular target is a receptor, a different set of assays would be employed to characterize the interaction.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The ability of this compound to displace the labeled ligand from the receptor is measured, and from this, its binding affinity (expressed as the inhibition constant, Ki) can be calculated.

Ligand-receptor interaction analysis would then delve into the specifics of how the compound binds to the receptor. This can involve:

Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to the receptor. This provides a detailed atomic-level view of the binding site and the key interactions.

Computational Modeling and Docking: In the absence of an experimental structure, computational models of the receptor can be used to predict how this compound might bind.

Cellular Mechanism of Action Studies in Model Systems

The effects of this compound on cellular functions and pathways have not been characterized in publicly accessible research.

Intellectual Property and Patent Landscape Analysis of Methyl 6 1 Cyanocyclopropyl Picolinate

Review of Key Patent Filings Related to Methyl 6-(1-cyanocyclopropyl)picolinate

A review of the patent literature reveals that while patents specifically claiming this compound are not prevalent, there is significant patent activity around structurally related picolinate (B1231196) derivatives with a cyanocyclopropyl moiety. A pivotal example is the patent application WO2023078461A1 , which discloses a series of heterocyclic compounds and their use as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors. google.com

This patent application is crucial as it explicitly mentions a closely related compound, Methyl 5-bromo-3-(1-cyanocyclopropyl)picolinate , as an intermediate in the synthesis of their claimed therapeutic agents. google.comgoogle.com The inventors describe the use of these compounds for the treatment of a variety of conditions, including fibrosis. google.com The filing of this patent indicates a clear commercial interest in the cyanocyclopropylpicolinate scaffold for drug development.

Below is a table summarizing the key information from this pertinent patent filing:

| Patent Number | Title | Assignee | Filing Date | Key Relevance to this compound |

| WO2023078461A1 | Heterocyclic compound, and preparation method therefor and use thereof | (Not explicitly stated in search results) | November 8, 2021 (Priority Date) | Discloses the synthesis and use of a closely related analogue, Methyl 5-bromo-3-(1-cyanocyclopropyl)picolinate, as an intermediate for 15-PGDH inhibitors. google.comgoogle.com |

While this table highlights a key patent, the broader landscape for picolinic acid derivatives is extensive, with numerous patents covering their use as intermediates in the synthesis of pharmaceuticals for a range of therapeutic areas, including respiratory disorders. google.com

Analysis of Patent Claims and Scope

The claims within patent application WO2023078461A1 are central to understanding the intellectual property protection surrounding the cyanocyclopropylpicolinate core structure. The primary claims of this application are directed towards novel heterocyclic compounds that are synthesized from intermediates like Methyl 5-bromo-3-(1-cyanocyclopropyl)picolinate. google.com

The scope of these claims is generally broad, encompassing a Markush structure that allows for various substitutions on the heterocyclic core. This approach provides the applicant with extensive protection over a wide range of related molecules. While this compound itself may not be explicitly claimed as a final product in this patent, the protection of its derivatives and the synthetic routes involving similar intermediates has significant implications.

Any new invention that utilizes this compound to produce a compound that falls within the scope of the claims in WO2023078461A1 could potentially face infringement issues. Therefore, a thorough freedom-to-operate analysis would be essential for any entity looking to commercialize this compound or its direct derivatives for therapeutic purposes.

Strategies for Patent Protection and Commercialization from an Academic Perspective

For academic researchers working with this compound, the existing patent landscape presents both challenges and opportunities. A strategic approach to intellectual property and commercialization is paramount.

Strategies for Patent Protection:

Focus on Novel Derivatives: Given that the core cyanocyclopropylpicolinate structure is present in the prior art, patent protection will likely hinge on the novelty of the final compounds derived from this compound. Academics should focus on synthesizing and characterizing new molecules with distinct and non-obvious structural modifications.

Identify New Therapeutic Applications: The existing patent application focuses on 15-PGDH inhibition. google.com A promising strategy would be to explore entirely different biological targets and therapeutic indications for this compound or its novel derivatives. A new and non-obvious use for a known compound can be patentable.

Develop Novel Synthetic Methods: Patenting a novel, more efficient, or scalable synthesis method for this compound could provide valuable intellectual property. This could be attractive to commercial partners even if the compound itself is not patented for a specific use.

Formulation and Delivery Innovations: New formulations that enhance the stability, bioavailability, or targeted delivery of this compound-based compounds could also be a source of patentable innovation.

Strategies for Commercialization:

Licensing to Pharmaceutical Companies: The most common route for academic discoveries is licensing the patent rights to an established pharmaceutical company. These companies have the resources for preclinical and clinical development, as well as marketing and distribution.

Startup Formation: For discoveries with significant commercial potential, spinning out a startup company can be an attractive option. This allows the inventors to retain more control over the development of the technology, although it requires substantial funding and business expertise.

Collaborative Research Agreements: Partnering with industry through collaborative research agreements can provide funding and access to resources while allowing academic researchers to continue their work. The intellectual property terms of such agreements need to be carefully negotiated.

Future Directions and Emerging Research Avenues for Methyl 6 1 Cyanocyclopropyl Picolinate

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is fundamental to unlocking the full potential of Methyl 6-(1-cyanocyclopropyl)picolinate. Future research in this area will likely focus on advancing current synthetic paradigms and exploring novel catalytic systems.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds in the synthesis of complex organic molecules, including pharmaceuticals. nih.govrsc.org For a molecule like this compound, methodologies such as the Suzuki-Miyaura coupling could be optimized for the introduction of the cyclopropyl (B3062369) group onto the pyridine (B92270) ring. mdpi.com Research could focus on developing more robust and efficient palladium catalysts that are tolerant of the various functional groups present in the molecule. nih.gov This might involve the design of new ligands that enhance catalytic activity and selectivity under milder reaction conditions. rsc.orgnih.gov

Furthermore, the synthesis of the 1-cyanocyclopropyl moiety itself presents an area for innovation. Exploring novel methods for cyanocyclopropanation of alkenes, potentially through transition-metal catalysis or photoredox catalysis, could provide more direct and atom-economical routes to key intermediates. The inherent ring strain of the cyclopropyl group also makes it an interesting subject for studying ring-opening and rearrangement reactions, which could lead to the discovery of new molecular scaffolds. hyphadiscovery.comunl.pt

Application in New Biological Target Discovery Paradigms

The unique structural features of this compound suggest a high potential for biological activity. The pyridine ring is a common scaffold in medicinal chemistry, and the cyclopropyl group can significantly influence a molecule's pharmacological properties. nih.govresearchgate.net Future research should be directed towards identifying and validating novel biological targets for this compound and its derivatives.

Heterocyclic compounds are known to interact with a wide range of biological targets, including enzymes and receptors that are implicated in various diseases. nih.govfrontiersin.org The initial stages of target discovery for this compound would likely involve high-throughput screening against diverse panels of biological targets to identify initial "hits." mdpi.com The presence of the cyclopropyl group can enhance binding affinity and metabolic stability, making it a valuable motif in drug design. hyphadiscovery.com Its rigid structure can also help to lock the molecule into a specific conformation, which can be advantageous for selective binding to a target protein. nih.gov

Moreover, the nitrile group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition. It can also act as a bioisostere for other functional groups, allowing for the fine-tuning of a compound's properties. The diverse biological activities associated with cyclopropane-containing compounds, ranging from enzyme inhibition to antimicrobial and antiviral effects, provide a strong rationale for investigating the therapeutic potential of this compound. unl.ptresearchgate.net

Advanced Computational Approaches for Compound Optimization

Computational chemistry and molecular modeling are now integral to the drug discovery and development process, offering powerful tools for understanding and predicting molecular behavior. mdpi.com For this compound, advanced computational approaches can guide the optimization of its structure to enhance its desired properties.

Density Functional Theory (DFT) is a quantum mechanical method that can be used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. ias.ac.inelectrochemsci.orgresearchgate.net DFT calculations can provide valuable insights into the geometry and electronic properties of this compound, helping to rationalize its reactivity and potential interactions with biological targets. ias.ac.in For instance, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the molecule's susceptibility to nucleophilic and electrophilic attack. ias.ac.in

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound to the active sites of various proteins. nih.gov This information is crucial for structure-based drug design, allowing for the rational modification of the compound to improve its potency and selectivity. nih.govrsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of related compounds with their biological activity. nih.gov

Integration with Systems Biology and Omics Research

Systems biology offers a holistic approach to understanding complex biological systems by integrating data from various "omics" technologies, such as genomics, proteomics, and metabolomics. nih.govinnovations-report.com Integrating the study of this compound with systems biology and omics research can provide a comprehensive understanding of its mechanism of action and its effects on cellular networks. nih.govmdpi.com

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a particularly powerful tool in drug discovery. arome-science.comnih.govchromatographyonline.com By analyzing the metabolic profiles of cells or organisms treated with this compound, researchers can identify the metabolic pathways that are perturbed by the compound. arome-science.comembopress.org This can provide crucial clues about its mechanism of action and potential off-target effects. arome-science.comnih.gov

Integrating metabolomics data with other omics data, such as transcriptomics (the study of gene expression) and proteomics (the study of proteins), can provide a more complete picture of the cellular response to the compound. acs.org This integrated approach can help to identify novel drug targets and biomarkers of drug efficacy and toxicity. mdpi.comnih.gov As our ability to generate and analyze large-scale biological data continues to improve, the integration of systems biology and omics research will become increasingly important for the development of new and more effective therapeutic agents. nih.govmdpi.com

Data Tables

Table 1: Potential Research Applications and Methodologies

| Research Area | Key Methodologies | Potential Outcomes |

|---|---|---|

| Novel Synthetic Methodologies | Palladium-catalyzed cross-coupling, Photoredox catalysis | More efficient and sustainable synthetic routes, discovery of new chemical reactions. |

| New Biological Target Discovery | High-throughput screening, Phenotypic screening | Identification of novel protein targets, elucidation of new therapeutic pathways. |

| Advanced Computational Approaches | Density Functional Theory (DFT), Molecular Docking, QSAR | Prediction of molecular properties, rational design of more potent and selective analogs. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.